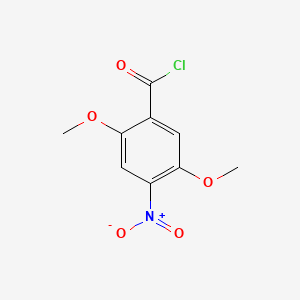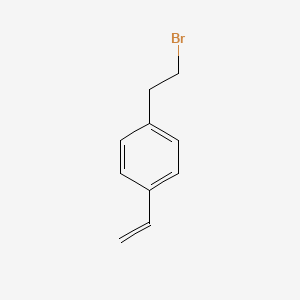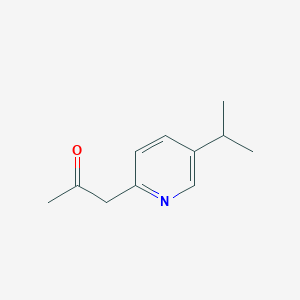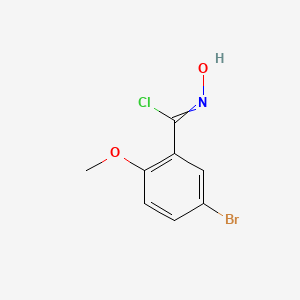![molecular formula C24H30Si2 B13682616 trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane typically involves the reaction of trimethylsilyl chloride with a suitable phenyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium or potassium hydroxide to facilitate the formation of the desired silane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process generally includes the purification of the final product through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the development of silicon-based biomaterials.
Industry: The compound is used in the production of high-performance materials, including coatings and adhesives
Mecanismo De Acción
The mechanism by which trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-carbon bonds, which are crucial in many synthetic processes. The pathways involved often include nucleophilic substitution and radical-mediated reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenyltrimethylsilane: Similar in structure but lacks the additional phenyl groups.
Trimethyl(phenylethynyl)silane: Contains an ethynyl group instead of the phenyl groups.
Trimethylsilylbenzene: A simpler compound with only one phenyl ring attached to the silicon atom.
Uniqueness
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane is unique due to its complex structure, which includes multiple phenyl groups attached to the silicon atom. This complexity provides it with distinct chemical properties, making it valuable in specialized applications where simpler silanes may not be effective .
Propiedades
Fórmula molecular |
C24H30Si2 |
|---|---|
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane |
InChI |
InChI=1S/C24H30Si2/c1-25(2,3)21-13-9-11-19(17-21)23-15-7-8-16-24(23)20-12-10-14-22(18-20)26(4,5)6/h7-18H,1-6H3 |
Clave InChI |
AZSDXVAHZQWAEJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
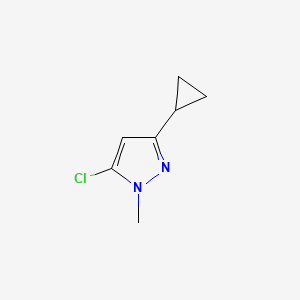
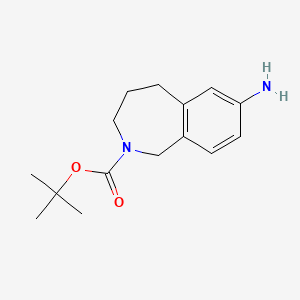
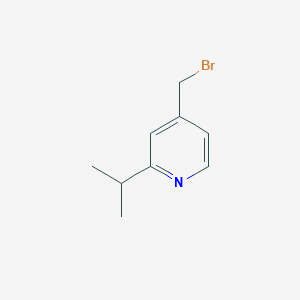
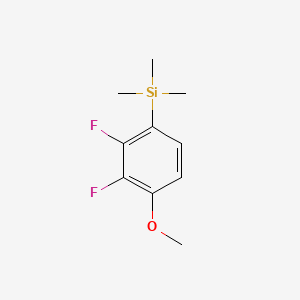
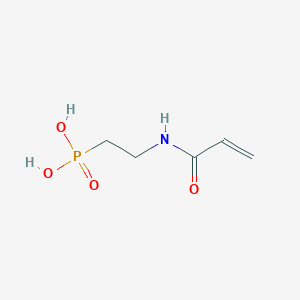
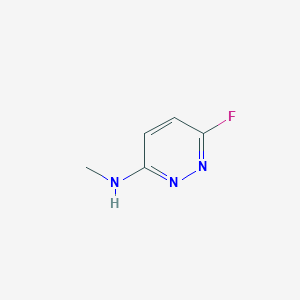

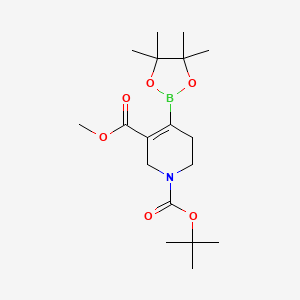
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
